1,2-Dihydrocyclobuta[b]quinoline
Overview
Description
1,2-Dihydrocyclobuta[b]quinoline is a nitrogen-containing heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the quinoline family, which is known for its wide range of biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoline can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted methylenecyclopropanes. This reaction involves the insertion of an isocyanide carbon into a C-C bond, facilitated by silver carbonate (5 mol%) under heating conditions . The reaction proceeds smoothly and exhibits a broad substrate scope, yielding the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a scalable and efficient method for its production. The use of silver carbonate as a catalyst and the high atom economy of the reaction make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoline undergoes various chemical reactions, including:
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving isocyanoaryl-tethered alkylidenecyclobutanes.
Substitution Reactions: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Silver Carbonate: Used as a catalyst in the synthesis of this compound.
Heating: The reactions typically require heating to proceed efficiently.
Major Products Formed
The primary product formed from the cyclization reaction is this compound itself.
Scientific Research Applications
1,2-Dihydrocyclobuta[b]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline involves its ability to undergo cyclization reactions, facilitated by the presence of the isocyanide group. The intramolecular nucleophilic attack of the isocyanide group to the C=C double bond, followed by Ag ion elimination and cyclopropane ring expansion, leads to the formation of the desired product . The reaction mechanism is supported by density functional theory (DFT) calculations .
Comparison with Similar Compounds
1,2-Dihydrocyclobuta[b]quinoline can be compared with other quinoline derivatives, such as:
Properties
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWDOAFSVSVRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343934 | |
Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-49-6 | |
Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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